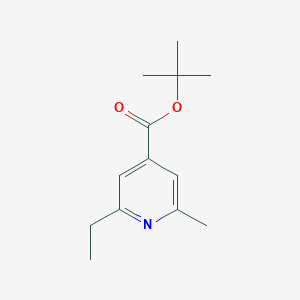
2-Ethyl-6-methylisonicotinic acid tert-butyl ester
Overview
Description
2-Ethyl-6-methylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from isonicotinic acid, which is a pyridine derivative. The presence of the tert-butyl ester group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-methyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the yield . The use of flow microreactor systems also enhances the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Reduction: Carried out using strong reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Ethyl-6-methyl-isonicotinic acid and tert-butyl alcohol.
Transesterification: A new ester and tert-butyl alcohol.
Reduction: 2-Ethyl-6-methyl-isonicotinic alcohol.
Scientific Research Applications
2-Ethyl-6-methylisonicotinic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-isonicotinic acid tert-butyl ester
- 6-Methyl-isonicotinic acid tert-butyl ester
- 2-Ethyl-6-methyl-benzoic acid tert-butyl ester
Uniqueness
2-Ethyl-6-methylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and methyl groups on the isonicotinic acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-6-11-8-10(7-9(2)14-11)12(15)16-13(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
XNBKGXQMEQSUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














